Home > Products > Screening Compounds P83918 > N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

Catalog Number: EVT-4539199
CAS Number:
Molecular Formula: C21H20ClF3N2O3
Molecular Weight: 440.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

    • Compound Description: This compound is a novel insecticide that effectively controls invertebrate pests. [, , ] It is formulated into solid forms to enhance its efficacy and practicality.
    • Compound Description: This compound, identified through screening the "malaria box" chemical library, exhibits potent anti-staphylococcal and anti-biofilm properties against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains. [] While showing strong bactericidal effects against biofilms, it also displays cytotoxicity against human keratinocytes and endothelial cells.

      Compound Description: This compound demonstrated the most potent bactericidal activity against Staphylococcus aureus , including methicillin-resistant strains, amongst a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides. [] It exhibited a rapid, concentration-dependent bactericidal effect, significantly reducing bacterial counts.

      Compound Description: This salicylanilide-based peptidomimetic exhibited a broad spectrum of activity against various bacterial species, including Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and M. smegmatis. [] Its activity was comparable to standard antibiotics, and it exhibited microbicidal properties.

      Compound Description: As a salicylanilide-based peptidomimetic, this compound showed broad-spectrum activity against a variety of bacterial species, comparable to standard antibiotics. [] Its activity profile included Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and M. smegmatis.

      Compound Description: This compound is a synthetic, selective NF-κB inhibitor. In a rat model of pulmonary arterial hypertension (PAH), IMD-0354 prevented an increase in right ventricular pressure and suppressed the proliferation of pulmonary arterial smooth muscle cells. [] The compound also showed in vitro inhibition of p65 translocation to the nucleus, suggesting its potential as a therapeutic tool for PAH.

      Compound Description: This compound is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups. It exhibits potent inhibitory activity against CXCR3-mediated chemotaxis. [] VUF11211 is believed to bind to an allosteric site on CXCR3, distinct from the chemokine binding site.

      Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist belonging to the T487 small molecule series. [] It effectively inhibits CXCR3 ligand binding and various CXCR3-mediated functional responses, including chemotaxis. Its high selectivity for CXCR3 makes it a promising candidate for treating inflammatory diseases.

      Compound Description: This compound is a potent, selective, and orally available inhibitor of human cathepsin S. [] JNJ 10329670 exhibits immunosuppressive properties by blocking the presentation of antigens by antigen-presenting cells to CD4+ T cells.

      Compound Description: This compound is a selective κ-opioid receptor antagonist with a long duration of action. [] Its prolonged antagonist effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1.

      Compound Description: This compound is a selective κ-opioid receptor antagonist with a prolonged duration of action, linked to its ability to activate JNK1. [] This property makes it a valuable tool for studying the role of κ-opioid receptors in vivo.

      Compound Description: Classified as a selective κ-opioid receptor antagonist, this compound displays a prolonged duration of action, attributed to its capacity to activate JNK1. []

      Compound Description: This compound acts as a selective κ-opioid receptor antagonist and is known for its exceptionally long duration of action. [] This extended duration of action is linked to its capacity to activate JNK1, making it a valuable tool for studying the role of κ-opioid receptors in vivo.

      Compound Description: JDTic is a selective κ-opioid receptor antagonist known for its extended duration of action, which is attributed to its ability to activate JNK1. [] This long-lasting effect makes it a useful tool for investigating the physiological roles of κ-opioid receptors.

      Compound Description: This compound, also known as Zykadia, is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive lung cancer. [] It exhibits antitumor activity by selectively inhibiting ALK, a tyrosine kinase receptor involved in cell growth and proliferation.

      Compound Description: This compound is a complex molecule incorporating a 1,3,4-oxadiazole ring system and a pyrazolone moiety. [] While the specific biological activity of this particular compound wasn't detailed in the study, its synthesis and characterization suggest it was part of a broader effort to explore novel heterocyclic compounds for potential medicinal applications.

      Compound Description: This compound is identified as an MDM2 inhibitor, suggesting its potential in cancer treatment. [] MDM2 negatively regulates the tumor suppressor protein p53, and inhibiting MDM2 can lead to p53 activation and induction of apoptosis in cancer cells.

      Compound Description: This compound is a potent and selective FLT3 inhibitor, suggesting its potential in treating cancers with FLT3 mutations. [] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia, and inhibiting its activity can suppress the growth of leukemia cells.

      Compound Description: This compound is an insecticide that disrupts insect growth and development. [] It likely acts on a specific molecular target within insects, leading to their death or inability to reproduce.

      Compound Description: This compound exhibits insecticidal properties, effectively controlling insect populations. [] Its mechanism of action likely involves interfering with essential physiological processes in insects, leading to their death.

      Compound Description: This compound exhibits potent insecticidal activity, effectively controlling insect populations. [] It likely targets a specific molecular pathway essential for insect survival or development, ultimately leading to their death.

      Compound Description: This compound is a potent insecticide that disrupts insect growth and development, effectively controlling insect populations. [] It likely acts on a specific molecular target within insects, ultimately leading to their death or an inability to reproduce.

      Compound Description: This compound is an insecticide that effectively controls insect populations. [] Its mechanism of action likely involves disrupting essential physiological processes in insects, leading to their death.

      Compound Description: This compound is a potent insecticide, effectively controlling insect populations by disrupting their growth and development. [] It likely acts on a specific molecular target within insects, leading to their death or inhibiting their ability to reproduce.

      Compound Description: This compound exhibits potent insecticidal properties, effectively controlling insect populations by interfering with their essential physiological processes. [] This interference ultimately leads to the death of the target insects.

      Compound Description: This compound is an insecticide that effectively controls insect populations by disrupting their growth and development. [] Its mechanism of action likely targets a specific molecular pathway in insects, ultimately causing their death or inhibiting their ability to reproduce.

      Compound Description: This compound exhibits strong insecticidal properties, effectively controlling insect populations. [] Its mechanism of action likely disrupts essential physiological processes in insects, leading to their death.

      Compound Description: INCB9471 is a potent and selective noncompetitive CCR5 antagonist, demonstrating efficacy in reducing viral load in phase I and II clinical trials for HIV-1 infection. [] It effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by various R5-HIV-1 strains.

      Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist investigated for its potential as an HIV-1 treatment. [] It binds to CCR5, preventing HIV-1 from entering and infecting immune cells. Despite showing promise in clinical trials, its development was halted due to safety concerns.

      Compound Description: Aplaviroc, also known as 873140, is a CCR5 antagonist investigated as a potential HIV-1 treatment. [] It binds to CCR5, blocking the entry of HIV-1 into host cells. While showing initial promise, its development was discontinued due to safety concerns and limited efficacy in clinical trials.

      Compound Description: Maraviroc, or UK427857, is a CCR5 antagonist and the first-in-class CCR5 inhibitor approved for treating HIV-1 infection. [] It binds to CCR5, preventing HIV-1 from entering and infecting immune cells, offering a novel approach to HIV therapy.

      Compound Description: CCT196969 is a pan-RAF inhibitor that targets all three isoforms of RAF kinases (ARAF, BRAF, and CRAF), essential components of the MAPK signaling pathway. [] By inhibiting RAF, CCT196969 disrupts the MAPK pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.

      Compound Description: LY3009120 is a pan-RAF inhibitor targeting all isoforms of RAF kinases, essential components of the MAPK signaling pathway. [] Its inhibitory activity disrupts the MAPK pathway, a critical regulator of cell growth, proliferation, and survival. This property makes LY3009120 a potential therapeutic agent for cancers driven by aberrant MAPK signaling.

      Compound Description: MLN2480 is a pan-RAF inhibitor targeting all RAF kinase isoforms (ARAF, BRAF, and CRAF), essential components of the MAPK signaling pathway. [] Inhibiting RAF disrupts the MAPK pathway, a critical regulator of cell growth, proliferation, and survival, making MLN2480 a potential therapeutic for cancers driven by aberrant MAPK signaling.

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-2-piperidin-1-ylethoxy)benzamide

Molecular Formula

C21H20ClF3N2O3

Molecular Weight

440.8 g/mol

InChI

InChI=1S/C21H20ClF3N2O3/c22-16-9-8-14(21(23,24)25)12-17(16)26-20(29)15-6-2-3-7-18(15)30-13-19(28)27-10-4-1-5-11-27/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,26,29)

InChI Key

WXPIFDXCEZQZEG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.